Cis/Trans Diastereoselectivity: TF-Diol vs. Trans-Diol Isomer Clean Separability via In Situ Boronate Protection
In the DIBAL-H reduction of lactone TF-HF to TF-Diol, formation of the undesired trans-diol isomer (II′) is a persistent side reaction. The present invention demonstrates that cis-diol TF-Diol selectively reacts with phenylboronic acid to form a cyclic 6-membered boronate ester, whereas the trans isomer remains unprotected and is readily over-oxidized to a separable ketone byproduct, eliminating the need for column chromatography and enabling >98% diastereomeric purity of the isolated TF-Diol product [1].
| Evidence Dimension | Diastereomeric purifiability (cis-diol vs. trans-diol separation efficiency) |
|---|---|
| Target Compound Data | TF-Diol (cis-diol): forms cyclic phenylboronate ester; isolated with >98% diastereomeric purity after oxidation/deprotection sequence |
| Comparator Or Baseline | Trans-diol isomer II′: does not form boronate ester; converted to over-oxidized ketone 7 and separated from product mixture |
| Quantified Difference | Complete separation of trans isomer achieved without column chromatography; conventional methods (column chromatography) fail to adequately separate II′ from cis-diol product |
| Conditions | In situ phenylboronic acid protection, oxidation, and deprotection; THF solvent; described in US20140046086A1, paragraphs [0040]–[0048] |
Why This Matters
Procurement of TF-Diol produced via boronate ester purification ensures diastereomeric purity ≥98% without costly chromatography, directly reducing downstream tafluprost synthesis cost and eliminating a known API purity risk.
- [1] Wen, W.-H. Process for the Preparation of Tafluprost and Intermediates Thereof. U.S. Patent US20140046086A1, February 13, 2014. View Source
